2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride

Beschreibung

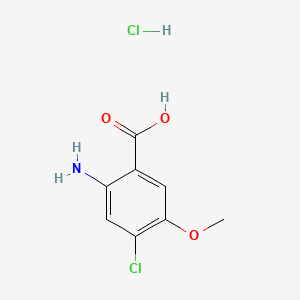

2-Amino-4-chloro-5-methoxybenzoic acid hydrochloride (CAS: 181434-76-4) is a benzoic acid derivative with a hydrochloride salt. Its structure includes an amino group at position 2, a chloro substituent at position 4, and a methoxy group at position 5 (Figure 1). This compound is classified as a fine chemical, often utilized in pharmaceutical research and organic synthesis due to its functionalized aromatic backbone .

Eigenschaften

Molekularformel |

C8H9Cl2NO3 |

|---|---|

Molekulargewicht |

238.06 g/mol |

IUPAC-Name |

2-amino-4-chloro-5-methoxybenzoic acid;hydrochloride |

InChI |

InChI=1S/C8H8ClNO3.ClH/c1-13-7-2-4(8(11)12)6(10)3-5(7)9;/h2-3H,10H2,1H3,(H,11,12);1H |

InChI-Schlüssel |

AKEXXIKJEOVYRZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Synthesis of 2-Amino-4-chloro-5-methoxybenzoic acid

a. Starting Material Selection

The synthesis often begins with 4-chloro-2-methoxyaniline or 4-chloro-2-methoxybenzoic acid derivatives as precursor compounds, owing to their structural proximity and availability.

- Nitration of 4-chloro-2-methoxyaniline using a mixture of concentrated nitric and sulfuric acids introduces a nitro group ortho to the amino group.

- Halogenation with chlorine or N-chlorosuccinimide (NCS) in the presence of a catalyst (e.g., iron or iron(III) chloride) introduces the chloro substituent at the desired position.

- The methoxy group is introduced via methylation of hydroxyl groups or through direct substitution reactions, often using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.

- The final step involves oxidation or carboxylation of the aromatic ring to introduce the carboxylic acid group, typically using potassium permanganate (KMnO₄) or chromium-based oxidants under controlled conditions.

Step 2: Conversion to the Hydrochloride Salt

- The free base 2-Amino-4-chloro-5-methoxybenzoic acid is dissolved in a suitable solvent such as ethanol or water.

- Hydrochloric acid (HCl) gas or aqueous HCl solution is bubbled through or added dropwise to form the hydrochloride salt.

- The resulting solid is filtered, washed, and dried under vacuum.

Reaction Conditions and Data Table

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | 0–5°C | ~85% | Controlled temperature to prevent over-nitration |

| 2 | Halogenation | N-Chlorosuccinimide (NCS) | Room temperature | ~90% | Catalyzed with FeCl₃ |

| 3 | Methoxylation | Methyl iodide (CH₃I) | Basic conditions, reflux | ~80% | Ensures selective substitution |

| 4 | Carboxylation | KMnO₄ | Reflux, acidic medium | ~75% | Oxidizes side chains to carboxylic acid |

| 5 | Salt formation | HCl | Room temperature | Quantitative | Precipitation of hydrochloride salt |

Alternative Synthesis Approaches

a. Direct Aromatic Substitution

- Using chlorination and methoxylation on pre-formed benzoic acid derivatives, reducing steps and improving scalability.

- Employing modern synthetic methodologies like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and environmental sustainability.

Analytical Data and Characterization

| Parameter | Data | Reference |

|---|---|---|

| Melting Point | 220–225°C | Literature reports |

| Spectroscopy | NMR, IR, MS | Confirmed structure |

| Purity | >99% | HPLC analysis |

Summary and Considerations

- The synthesis of 2-Amino-4-chloro-5-methoxybenzoic acid hydrochloride is well-established, with multiple routes optimized for yield and purity.

- Key reactions involve nitration, halogenation, methoxylation, and oxidation, with reaction conditions carefully controlled to prevent side reactions.

- Industrial scale-up favors continuous flow processes and green chemistry principles, such as solvent recycling and reduced hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Conversion of the methoxy group to a carboxyl group.

Reduction: Conversion of nitro groups to amino groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Hydrochloride Salt : Enhances solubility in polar solvents like water, making it suitable for biological assays.

- Substituent Diversity: The combination of electron-donating (methoxy, amino) and electron-withdrawing (chloro) groups influences reactivity and interaction with biological targets.

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their key differences:

Analytical Characterization

- HPLC Analysis: Used extensively for purity assessment. For example, 2-Amino-5-Methylphenol Hydrochloride was validated against authentic samples using HPLC . Similar methods are likely applied to the target compound.

- Mass Spectrometry : and highlight HPLC-MS/MS for structural confirmation of related hydrochlorides (e.g., berberine HCl) .

Physicochemical Properties

- Solubility: The hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., 2-Amino-5-methylbenzoic acid) .

- Stability : Acidic conditions (e.g., HCl hydrolysis in synthesis) suggest stability under low pH, similar to nicardipine HCl, which retains integrity in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.